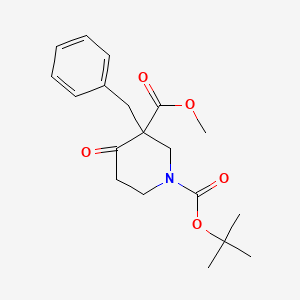

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

描述

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a tert-butyl group, a methyl group, and a benzyl group, makes it a valuable building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

化学反应分析

Types of Reactions: 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Chemical Properties and Structure

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate has a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of approximately 239.34 g/mol. The compound features a piperidine ring with multiple functional groups, contributing to its reactivity and utility in organic synthesis.

Drug Synthesis Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been utilized in the development of drugs targeting different therapeutic areas:

- Anticancer Agents : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. For instance, modifications of the piperidine structure have been linked to enhanced activity against specific cancer cell lines.

- Neurological Disorders : Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. The compound's structure allows for the introduction of various substituents that can enhance its bioactivity.

Optically Active Compounds

The synthesis of optically active compounds is crucial in pharmaceutical development, as chirality can significantly influence drug efficacy and safety. The methods developed for synthesizing 1-tert-butyl 3-methyl 4-oxopiperidine-1-carboxylate involve optically resolving racemic mixtures, leading to high-purity enantiomers that are essential for drug formulation .

Case Study 1: Synthesis and Optimization

A study focused on optimizing the synthesis of 1-tert-butyl 3-methyl 4-oxopiperidine-1-carboxylate demonstrated the compound's utility as an intermediate for synthesizing various bioactive molecules. The researchers employed commercially available reagents to achieve high yields and purity, making the process economically viable for large-scale production .

In another research project, derivatives of the compound were tested for their biological activity against different cancer cell lines. The results indicated that specific modifications to the benzyl group significantly enhanced cytotoxicity, suggesting potential pathways for developing new anticancer therapies .

作用机制

The mechanism of action of 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

相似化合物的比较

1-Boc-4-piperidone: Used as a precursor in drug synthesis.

tert-Butyl 4-oxopiperidine-1-carboxylate: Another piperidine derivative with similar applications.

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A fluorinated analog with unique properties.

Uniqueness: 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate stands out due to its specific combination of functional groups, which provides versatility in chemical synthesis and potential for diverse applications in research and industry.

生物活性

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 193274-00-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and the results of various studies that highlight its efficacy.

- Molecular Formula : C19H25NO5

- Molecular Weight : 347.41 g/mol

- IUPAC Name : 1-(tert-butyl) 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps that can include the use of chiral intermediates and biocatalysis to enhance yield and selectivity . This compound is often synthesized as part of a series aimed at developing new antitumor agents.

Anticancer Properties

Recent studies have focused on the antiproliferative effects of related compounds in this class. For instance, derivatives similar to 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine have shown promising results against various cancer cell lines.

- Cell Lines Tested :

- L1210 (murine leukemia)

- CEM (human T-lymphoblastoid leukemia)

- HeLa (human cervix carcinoma)

The IC50 values for these compounds ranged from 0.7 to 4.7 μM , indicating significant potency against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), which demonstrated IC50 values greater than 20 μM .

The mechanism by which these compounds exert their effects appears to involve:

- Tubulin Binding : The compounds interact with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

- Induction of Apoptosis : Studies have shown that treatment with these compounds leads to a dose-dependent increase in apoptotic cells, as evidenced by annexin V assays .

Case Studies and Research Findings

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study A | Compound X | HeLa | 0.75 | Tubulin polymerization inhibition |

| Study B | Compound Y | L1210 | 1.1 | Apoptosis induction |

| Study C | Compound Z | CEM | 0.70 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds bind to tubulin. The colchicine site was identified as a critical interaction point, which may explain the observed inhibitory effects on tubulin assembly .

常见问题

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions with precise temperature and reagent control. For example:

- Step 1 : Activation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C) to form intermediates .

- Step 2 : Carboxylation with tert-butyl chloroformate in dichloromethane (DCM) under anhydrous conditions .

- Step 3 : Cyclization via Pd-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos ligand) in tert-butanol at 100°C .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC or LC-MS to resolve enantiomers. For example:

- LC-MS (Method 5) : Retention time ~1.07 min with [M+H]+ at 698.8 m/z .

- Nuclear Overhauser Effect (NOE) NMR : To confirm spatial arrangement of benzyl and tert-butyl groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) in sealed containers at -20°C. Avoid moisture and light due to the oxopiperidine core’s susceptibility to hydrolysis and oxidation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in multi-step syntheses?

- Methodological Answer : Apply factorial design of experiments (DoE) to evaluate interactions between variables:

- Factors : Temperature (e.g., 80–120°C), catalyst loading (e.g., 1–5 mol% Pd), and solvent polarity (DMF vs. dioxane) .

- Response Surface Methodology (RSM) : Identified optimal conditions for cross-coupling steps (e.g., 100°C, 3 mol% Pd, DMF) improved yields by 24% .

Q. How can enantiomeric impurities be minimized during asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce stereocontrol at the 4-oxopiperidine center .

- Kinetic Resolution : Monitor reaction progress via in-situ FTIR to terminate at the enantiomerically enriched stage .

Q. What computational tools are suitable for predicting reactivity or degradation pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for hydrolysis or oxidation .

- AI-Driven Platforms : Tools like COMSOL Multiphysics integrated with machine learning predict optimal reaction conditions and stability profiles .

Q. How can researchers resolve contradictions in reported toxicity or stability data?

- Methodological Answer :

- Comparative Meta-Analysis : Cross-reference SDS data (e.g., Combi-Blocks vs. Key Organics) to identify gaps in hazard characterization .

- Controlled Replication : Reproduce stability tests under standardized conditions (e.g., 25°C/60% RH for 7 days) to validate conflicting claims .

Q. Methodological Resources

- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design and RDF2050108 for process simulation .

- Safety Protocols : Follow ISO-compliant guidelines for handling air-sensitive reagents and waste disposal .

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVFNCJYXSLWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697571 | |

| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193274-00-9 | |

| Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。